

Structural Elucidation Protocol: Methyl 3,4-dichloro-2-methylbenzoate

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Compound of Interest

Compound Name: *Methyl 3,4-dichloro-2-methylbenzoate*

Cat. No.: *B13989101*

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Executive Summary & Chemical Context

Methyl 3,4-dichloro-2-methylbenzoate ($C_9H_8Cl_2O_2$) is a sterically crowded benzoate ester characterized by a "2,3,4-substitution" pattern on the phenyl ring. Its solid-state behavior is governed by two competing forces: the steric bulk of the ortho-methyl group (which disrupts planarity) and the electronic directionality of the dichloro-motif (which drives halogen bonding).

Understanding the crystal structure of this molecule is critical for:

- Process Chemistry: Optimizing solubility and filtration parameters during synthesis.
- Polymorph Screening: Identifying stable forms for storage and formulation.
- Structure-Activity Relationship (SAR): Mapping the conformational landscape of the benzoate core in biological binding pockets.

Experimental Methodology: Crystallization & Data Collection

To obtain high-quality structural data, the following protocol leverages the solubility differential between the lipophilic halogenated ring and the polar ester group.

Crystallization Strategy

The "Slow Evaporation" method is preferred over cooling to minimize thermal shock and disorder.

Parameter	Protocol Recommendation	Rationale
Solvent System	Ethanol (EtOH) or Ethyl Acetate/Hexane (1:3)	EtOH promotes hydrogen bonding; EtOAc/Hexane controls nucleation rate via polarity.
Concentration	15 mg/mL (Saturation point)	Ensures sufficient material flux to the crystal face without rapid precipitation.
Temperature	298 K (Room Temp)	Controlled evaporation avoids inclusion of solvent molecules (solvates).
Vessel	20 mL Scintillation Vial (loosely capped)	Slow solvent release prevents twinning.

X-Ray Diffraction (XRD) Parameters

Due to the presence of two chlorine atoms, absorption correction is a critical step in data reduction.

- Radiation Source: Mo-K α ($\lambda = 0.71073 \text{ \AA}$).
 - Why: Copper (Cu) sources result in high absorption coefficients for chlorinated compounds, leading to systematic errors in bond lengths. Molybdenum (Mo) minimizes this absorption.
- Temperature: 100 K (Liquid Nitrogen stream).

- Why: Reduces thermal vibration (ellipsoids) of the terminal methyl and chloro groups, allowing for precise determination of torsion angles.
- Resolution: 0.75 Å or better.
- Why: Required to resolve the electron density between the spatially adjacent Cl(3) and Cl(4) atoms.

Structural Analysis: The Core Mechanisms

The crystal structure of **Methyl 3,4-dichloro-2-methylbenzoate** is defined by specific steric and electronic effects. The analysis must focus on these three pillars:

The "Ortho-Effect" & Conformation

The defining feature of 2-substituted benzoates is the twist of the ester group relative to the benzene ring.

- Mechanism: The steric clash between the carbonyl oxygen (C=O) and the ortho-methyl group (C2-Me) prevents the ester from lying coplanar with the aromatic ring.
- Expected Torsion: Unlike unsubstituted methyl benzoate (which is nearly planar), the C(ring)-C(carboxyl)-O-C(methyl) torsion angle is expected to deviate significantly (typically 30°–70°).
- Impact: This twist disrupts conjugation between the ester and the ring, affecting the molecule's reactivity and UV-Vis absorption profile.

Supramolecular Architecture (Packing)

The lattice is stabilized by anisotropic interactions rather than strong hydrogen bonds.

- Halogen Bonding (C-Cl...O / C-Cl...Cl): The electron-deficient "sigma-hole" on the Cl atoms (particularly Cl at position 4) interacts with nucleophiles. Look for Type II Halogen Bonds (linear C-Cl...Cl-C angles) or interactions with the carbonyl oxygen of a neighboring molecule.
- Pi-Stacking: The electron-withdrawing nature of the two chlorine atoms depletes the pi-electron density of the ring, promoting "offset face-to-face" stacking with electron-rich regions

of adjacent molecules.

Hirshfeld Surface Analysis

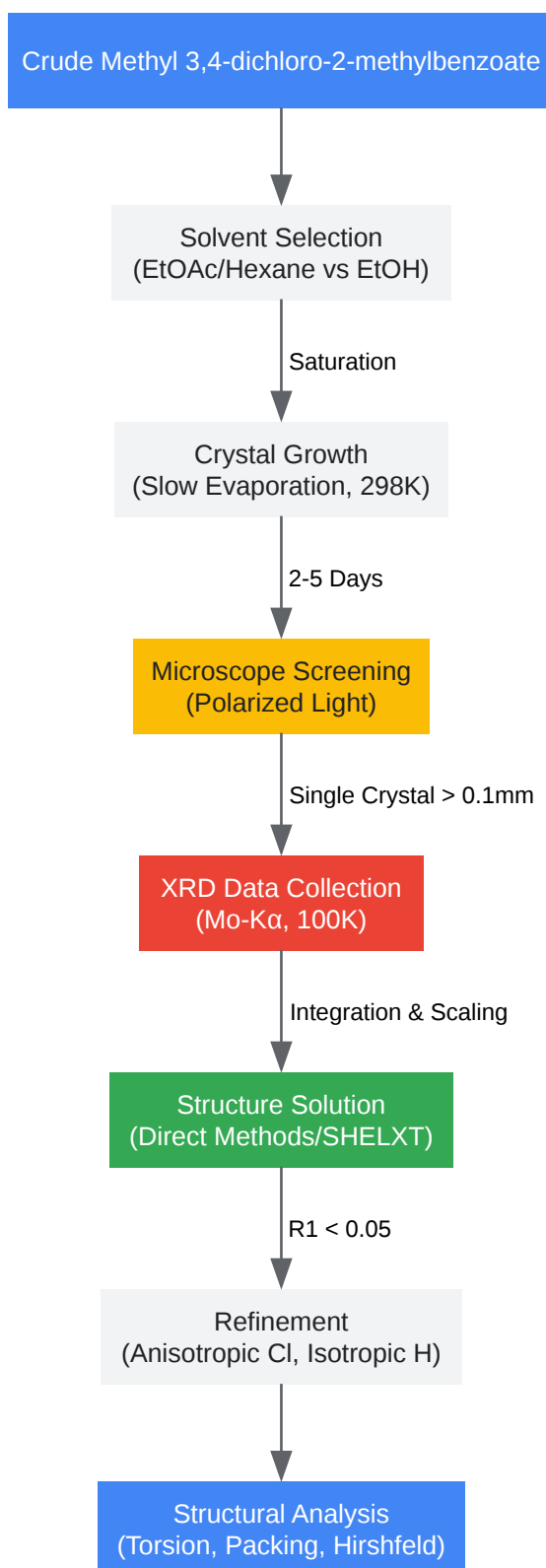
To validate the packing forces, generate Hirshfeld surfaces (mapped with d_{norm}).

- Red Spots: Indicate strong close contacts (likely O...H or Cl...H interactions).
- Fingerprint Plot: The characteristic "spikes" in the 2D plot will correspond to Cl...H interactions, confirming that dispersion forces dominate the lattice energy.

Visualization of Structural Logic

Crystallographic Workflow

The following diagram outlines the decision matrix for solving the structure of this chlorinated ester.

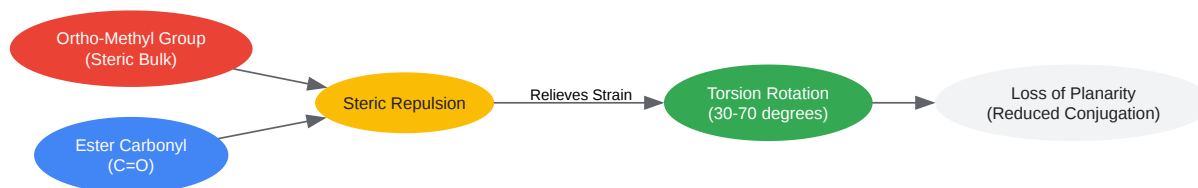


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Caption: Workflow for the isolation and structural determination of chlorinated benzoate esters.

The "Ortho-Effect" Mechanism

This diagram illustrates the steric causality that defines the molecular conformation.



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Caption: Mechanistic flow of the "Ortho-Effect" forcing the ester group out of the aromatic plane.

References

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Sources

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